molecular formula C6H4N2O4 B156221 Pyrimidine-2,5-dicarboxylic acid CAS No. 127527-24-6

Pyrimidine-2,5-dicarboxylic acid

Cat. No.: B156221
CAS No.: 127527-24-6
M. Wt: 168.11 g/mol
InChI Key: PIVRLVQKXVLRCA-UHFFFAOYSA-N
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Description

Pyrimidine-2,5-dicarboxylic acid is an organic compound with the molecular formula C6H4N2O4. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its versatile applications in various fields, including chemistry, biology, and medicine.

Mechanism of Action

Target of Action

Pyrimidine-2,5-dicarboxylic acid (PDA) is a dicarboxylic derivative of pyridine . It is known to interact with various targets, including enzymes involved in the synthesis and degradation of nucleotides . PDA derivatives have shown potent inhibitory effects against Hepatitis B virus .

Mode of Action

It is known that pda and its derivatives can interact with their targets, leading to changes in the target’s function . For example, PDA derivatives can inhibit the replication of Hepatitis B virus .

Biochemical Pathways

PDA is involved in the pyrimidine metabolism pathway . Pyrimidine metabolism encompasses all enzymes involved in the synthesis, degradation, salvage, interconversion, and transport of these molecules . PDA can affect these pathways, leading to changes in the levels of pyrimidine nucleotides in the cell .

Pharmacokinetics

It is known that pda is a small, polar molecule, which suggests that it could be readily absorbed and distributed throughout the body .

Result of Action

The result of PDA’s action can vary depending on the specific target and the cellular context. For example, inhibition of Hepatitis B virus replication by PDA derivatives can prevent the progression of Hepatitis B infection .

Action Environment

Environmental factors can influence the action, efficacy, and stability of PDA. For example, the presence of other compounds, such as metals, can affect the activity of PDA . Additionally, the pH and temperature of the environment can also influence the stability and activity of PDA .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrimidine-2,5-dicarboxylic acid can be synthesized through various methods. One common approach involves the reaction of pyrimidine with carbon dioxide under high pressure and temperature conditions. Another method includes the oxidation of pyrimidine derivatives using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Pyrimidine-2,5-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyrimidine-2,5-dicarboxylate.

    Reduction: Reduction reactions can convert it into pyrimidine-2,5-dicarboxamide.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products:

    Oxidation: Pyrimidine-2,5-dicarboxylate.

    Reduction: Pyrimidine-2,5-dicarboxamide.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Pyrimidine-2,5-dicarboxylic acid has numerous applications in scientific research:

Comparison with Similar Compounds

    Pyridine-2,5-dicarboxylic acid: Similar in structure but differs in the position of nitrogen atoms.

    Pyridine-2,6-dicarboxylic acid: Another isomer with different chemical properties.

    Pyrimidine-4,6-dicarboxylic acid: Similar but with carboxyl groups at different positions.

Uniqueness: Pyrimidine-2,5-dicarboxylic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its ability to form stable coordination complexes with metal ions makes it valuable in various applications, including medicinal chemistry and materials science .

Properties

IUPAC Name

pyrimidine-2,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O4/c9-5(10)3-1-7-4(6(11)12)8-2-3/h1-2H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIVRLVQKXVLRCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20560691
Record name Pyrimidine-2,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20560691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127527-24-6
Record name Pyrimidine-2,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20560691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of determining the crystal structure of pyrimidine-2,5-dicarboxylic acid 1.5 hydrate?

A1: Determining the crystal structure provides valuable information about the arrangement of molecules within the crystal lattice. This information can be crucial for understanding the compound's physical and chemical properties, such as solubility, stability, and potential interactions with other molecules. [] In this case, the study reveals that this compound 1.5 hydrate crystallizes in the orthorhombic system with specific unit cell parameters. [] This knowledge can be valuable for further research involving this compound, particularly in fields like materials science or crystal engineering.

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